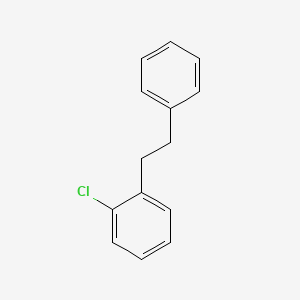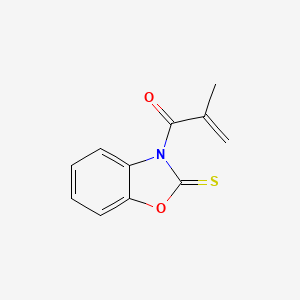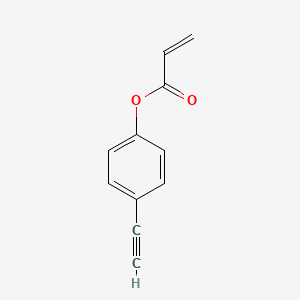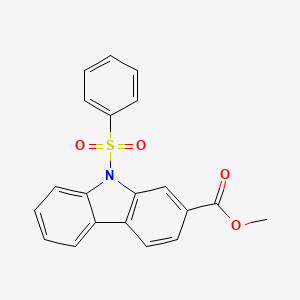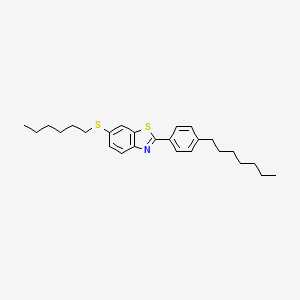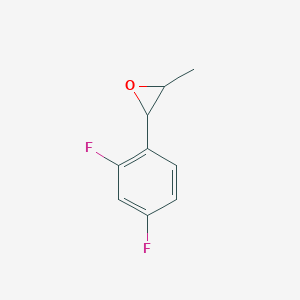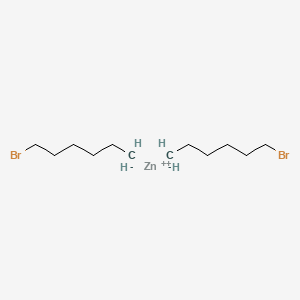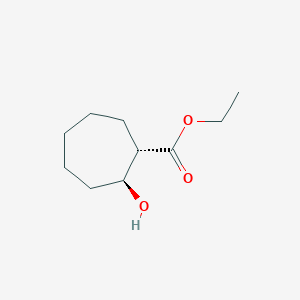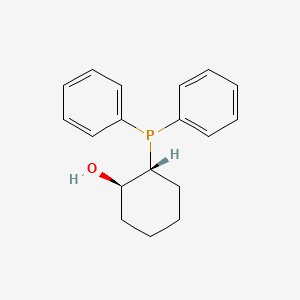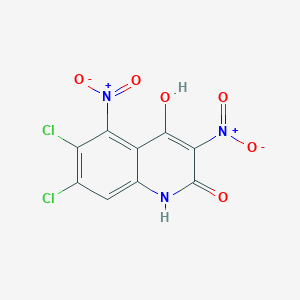![molecular formula C11H15NO5 B14267671 Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate CAS No. 133683-69-9](/img/structure/B14267671.png)
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate is a chemical compound characterized by the presence of a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .
Méthodes De Préparation
The synthesis of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving suitable precursors under specific reaction conditions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.
Analyse Des Réactions Chimiques
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological profile .
Propriétés
Numéro CAS |
133683-69-9 |
|---|---|
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
dimethyl 2-(2-oxo-2-pyrrolidin-1-ylethylidene)propanedioate |
InChI |
InChI=1S/C11H15NO5/c1-16-10(14)8(11(15)17-2)7-9(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Clé InChI |
DTELYWOOQDCZJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC(=O)N1CCCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
